N-(3,4-Dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide
Overview
Description
N-(3,4-Dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzyl group substituted with two methoxy groups at the 3 and 4 positions, attached to a tetrahydronaphthalenamine backbone. The hydrobromide salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a condensation reaction with a suitable amine to form the benzyl intermediate.
Cyclization: The intermediate is then subjected to cyclization under acidic or basic conditions to form the tetrahydronaphthalenamine structure.
Hydrobromide Salt Formation: Finally, the compound is treated with hydrobromic acid to form the hydrobromide salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The benzyl and naphthalenamine moieties can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) are commonly used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reduction.
Substitution: Various electrophiles or nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce more saturated amine derivatives.
Scientific Research Applications
N-(3,4-Dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structural features and the biological context. For example, it may inhibit protein tyrosine phosphatases (PTPs) or modulate oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
Tetrahydronaphthalenamine Derivatives: Compounds with similar naphthalenamine backbones but different substituents.
Methoxybenzyl Derivatives: Compounds with methoxybenzyl groups but different core structures.
Uniqueness
N-(3,4-Dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide is unique due to its specific combination of a methoxybenzyl group and a tetrahydronaphthalenamine backbone, which imparts distinct chemical and biological properties. Its hydrobromide salt form further enhances its solubility and stability, making it suitable for various applications.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2.BrH/c1-21-18-11-10-14(12-19(18)22-2)13-20-17-9-5-7-15-6-3-4-8-16(15)17;/h3-4,6,8,10-12,17,20H,5,7,9,13H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVRRZJWAUSZIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2CCCC3=CC=CC=C23)OC.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609409-02-0 | |
Record name | 1-Naphthalenamine, N-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609409-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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